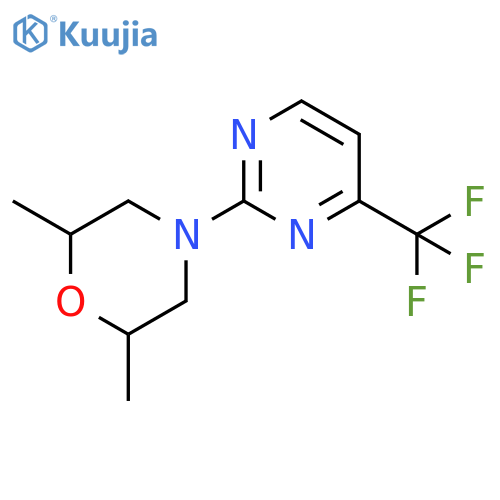

Cas no 2034378-61-3 (2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholine)

2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholine 化学的及び物理的性質

名前と識別子

-

- 2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholine

- VDXRCEMEBLLVDX-UHFFFAOYSA-N

- Morpholine, 2,6-dimethyl-4-[4-(trifluoromethyl)-2-pyrimidinyl]-

-

- インチ: 1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3

- InChIKey: VDXRCEMEBLLVDX-UHFFFAOYSA-N

- SMILES: N1(C2=NC=CC(C(F)(F)F)=N2)CC(C)OC(C)C1

2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6543-7252-20mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 20mg |

$148.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-30mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-2μmol |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-25mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-2mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-20μmol |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-5mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-100mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-10mg |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6543-7252-5μmol |

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |

2034378-61-3 | 5μmol |

$94.5 | 2023-09-08 |

2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholine 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholineに関する追加情報

Professional Introduction to Compound with CAS No. 2034378-61-3 and Product Name: 2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine

Compound with the CAS number 2034378-61-3 and the product name 2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure of this compound incorporates a pyrimidine ring substituted with a methyl group at the 2 and 6 positions, and a trifluoromethyl group at the 4 position, further enhanced by a morpholine moiety at the 2-position of the pyrimidine. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties.

The 2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine structure is particularly noteworthy for its potential in targeting various biological pathways. The presence of the trifluoromethyl group is a key feature in modern drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Recent studies have highlighted the role of trifluoromethyl-substituted compounds in developing antiviral, anticancer, and anti-inflammatory agents. For instance, compounds with similar structural motifs have shown promise in inhibiting enzymes involved in viral replication and tumor growth.

The morpholine moiety in this compound adds another layer of complexity, contributing to its solubility and bioavailability. Morpholine derivatives are well-documented for their pharmacological activity, including antihistaminic, anticholinergic, and antimicrobial properties. The combination of the pyrimidine, methyl, and trifluoromethyl groups with the morpholine scaffold creates a versatile platform for further chemical modifications. This allows researchers to fine-tune the compound's properties for specific therapeutic applications.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies using software like AutoDock Vina and Schrödinger's Glide have been instrumental in identifying potential binding interactions between 2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine and target proteins. These studies have suggested that this compound may interact with enzymes such as kinases and proteases, which are crucial in various disease pathways.

In vitro experiments have begun to validate these computational findings. Preliminary assays indicate that derivatives of this compound exhibit inhibitory effects on certain kinases, suggesting potential applications in oncology research. Additionally, the compound's ability to cross cell membranes due to its lipophilic nature makes it an attractive candidate for drug delivery systems. Researchers are exploring nanoparticle-based delivery mechanisms to enhance its bioavailability and targeted action.

The synthesis of 2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine involves multi-step organic reactions that require careful optimization. Key steps include condensation reactions to form the pyrimidine core, followed by functional group transformations to introduce the methyl groups and trifluoromethyl group. The final step involves coupling with morpholine to complete the structure. Advances in synthetic methodologies, such as flow chemistry and catalytic processes, have improved the efficiency and scalability of these reactions.

Environmental considerations are also critical in modern drug development. The use of green chemistry principles has led to innovations in synthesizing compounds like 2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine with minimal waste generation and reduced reliance on hazardous reagents. Solvent-free reactions and biocatalytic approaches are being increasingly adopted to align with sustainability goals.

The potential applications of this compound extend beyond oncology. Its structural features make it a promising candidate for developing treatments for neurological disorders, where modulation of kinase activity is often required. Additionally, its interaction with bacterial enzymes has been explored as a basis for novel antibiotics.

As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical applications. Preclinical studies are necessary to evaluate the safety profile and efficacy of derivatives of this compound before human trials can begin.

In conclusion,2,6-dimethyl-4-(trifluoromethyl)pyrimidin-2-ylmorpholine represents a significant contribution to pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. The combination of structural motifs such as pyrimidine rings substituted with methyl groups and trifluoromethylation enhances its pharmacological properties significantly while maintaining solubility through morpholine incorporation making it an attractive candidate for further research into new treatments across multiple therapeutic areas including oncology neurological disorders infectious diseases among others future research should focus on optimizing synthesis methods exploring novel delivery systems conducting extensive preclinical evaluations ultimately leading towards clinical trials thereby unlocking full potential this promising compound within medical science field.

2034378-61-3 (2,6-dimethyl-4-4-(trifluoromethyl)pyrimidin-2-ylmorpholine) Related Products

- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)

- 2172281-72-8(5-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)

- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)

- 1261874-51-4(2-Amino-4,5-difluoro-3'-(trifluoromethyl)biphenyl)

- 2580223-41-0(4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid)

- 58436-29-6((E)-3-Hydroxy-4',5-dimethoxystilbene)

- 2228118-66-7(2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid)

- 2138335-91-6(3-chloro-5-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine)

- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)

- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)